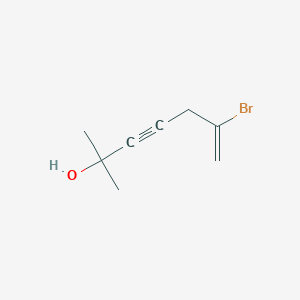6-Bromo-2-methylhept-6-en-3-yn-2-ol
CAS No.: 100379-06-4
Cat. No.: VC7931666
Molecular Formula: C8H11BrO
Molecular Weight: 203.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 100379-06-4 |
|---|---|
| Molecular Formula | C8H11BrO |
| Molecular Weight | 203.08 g/mol |
| IUPAC Name | 6-bromo-2-methylhept-6-en-3-yn-2-ol |
| Standard InChI | InChI=1S/C8H11BrO/c1-7(9)5-4-6-8(2,3)10/h10H,1,5H2,2-3H3 |
| Standard InChI Key | SMPAXHDJXTYRLU-UHFFFAOYSA-N |
| SMILES | CC(C)(C#CCC(=C)Br)O |
| Canonical SMILES | CC(C)(C#CCC(=C)Br)O |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s IUPAC name, 6-bromo-2-methylhept-6-en-3-yn-2-ol, precisely defines its structure:
-
A seven-carbon chain (hept) with a double bond between C6 and C7 (6-en) and a triple bond between C3 and C4 (3-yn).
-
A bromine atom at C6, a methyl group at C2, and a hydroxyl group at C2 .
The SMILES notation, CC(C)(C#CCC(=C)Br)O, further clarifies the connectivity:
-
The hydroxyl and methyl groups are bonded to C2, forming a tertiary alcohol.
-
The triple bond extends from C3 to C4, followed by a single bond to C5 and a double bond between C6 and C7 .
Spectroscopic and Computational Descriptors
Key computed physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 201.99900 g/mol | |
| Topological Polar Surface Area (PSA) | 20.23 Ų | |
| LogP (Octanol-Water) | 2.059 | |
| Index of Refraction | 1.526 |
The low PSA value suggests limited hydrogen-bonding capacity, consistent with its tertiary alcohol structure .
Physicochemical Properties
Thermodynamic Parameters
Experimental data from Chemsrc and PubChem reveal:
| Property | Value | Source |
|---|---|---|
| Density | 1.358 g/cm³ | |
| Boiling Point | 224.24°C at 760 mmHg | |
| Flash Point | 89.42°C | |
| Vapor Pressure | 0.019 mmHg at 25°C |
The relatively high boiling point reflects strong intermolecular forces due to polar functional groups, while the low vapor pressure indicates limited volatility at ambient conditions .
Synthetic Considerations
Stereochemical Challenges
The compound’s stereochemistry at C6 (double bond) remains uncharacterized. Stereoselective synthesis methods, such as those employing transition-metal catalysts or chiral auxiliaries, could be explored to control E/Z isomerism .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Bromoalkenynols are valuable in synthesizing bioactive molecules. For example, similar structures are precursors to antiviral agents or kinase inhibitors .
Material Science
The conjugated enyne system could serve as a ligand in transition-metal complexes for catalytic applications, though this remains unexplored for the specific compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume